3-(Cyclopentylsulfonyl)aniline
Overview
Description
3-(Cyclopentylsulfonyl)aniline is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a cyclopentylsulfonyl group at the third position. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylsulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with cyclopentylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.
Major Products:
Oxidation: Cyclopentylsulfonic acid derivatives.
Reduction: Cyclopentylsulfide derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-(Cyclopentylsulfonyl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(Cyclopentylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline group.
3-(Cyclopentylsulfonyl)phenol: Similar structure but with a hydroxyl group instead of an aniline group.
Uniqueness: 3-(Cyclopentylsulfonyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
3-cyclopentylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQAMRJFXNMGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508714 | |
Record name | 3-(Cyclopentanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80213-37-2 | |
Record name | 3-(Cyclopentanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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